molecular formula C17H13NOS B6422400 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one CAS No. 708976-61-8

2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one

Cat. No.: B6422400
CAS No.: 708976-61-8
M. Wt: 279.4 g/mol
InChI Key: GFGKLSCINXIHNH-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable thiol and a phenylacetyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the phenylacetyl chloride, followed by cyclization to form the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed intramolecular cyclization in water has been reported as an efficient method for the synthesis of isoquinoline derivatives . This method offers the advantages of mild reaction conditions, high yields, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit melanin production by modulating the cAMP/PKA/CREB/MITF/tyrosinase axis and MAPK pathways . This inhibition occurs through the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, which are key regulators of melanogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate key signaling pathways involved in melanogenesis and its potential as an antitumor agent highlight its significance in scientific research and industrial applications .

Properties

IUPAC Name

2-isoquinolin-1-ylsulfanyl-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGKLSCINXIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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